2H-3,1-Benzoxazine, 1,4-dihydro-2-(2-methoxyphenyl)-
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Overview
Description
2H-3,1-Benzoxazine, 1,4-dihydro-2-(2-methoxyphenyl)- is a heterocyclic compound that features a benzene ring fused to an oxazine ring. This compound is part of the benzoxazine family, which is known for its diverse applications in various fields, including pharmaceuticals and polymer science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-3,1-Benzoxazine, 1,4-dihydro-2-(2-methoxyphenyl)- can be achieved through several methods. One common approach involves the condensation of o-aminobenzyl alcohols with aldehydes or ketones . For example, the reaction of o-aminobenzyl alcohol with 2-methoxybenzaldehyde under acidic conditions can yield the desired benzoxazine derivative.
Another method involves the use of iminium cations from cyanuric chloride and dimethylformamide as cyclizing agents. This one-pot synthesis method is effective and can be performed under mild conditions .
Industrial Production Methods
Industrial production of benzoxazine derivatives often involves the Mannich reaction, which uses a phenol, an amine, and formaldehyde . This method is scalable and can produce high yields of the desired compound.
Chemical Reactions Analysis
Types of Reactions
2H-3,1-Benzoxazine, 1,4-dihydro-2-(2-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoxazinones.
Reduction: Reduction reactions can convert the oxazine ring to a more saturated form.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include various substituted benzoxazines and benzoxazinones, which have applications in pharmaceuticals and materials science .
Scientific Research Applications
2H-3,1-Benzoxazine, 1,4-dihydro-2-(2-methoxyphenyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2H-3,1-Benzoxazine, 1,4-dihydro-2-(2-methoxyphenyl)- involves its interaction with various molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby preventing substrate access . Additionally, it can modulate signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Efavirenz: A 1,4-dihydro-2H-3,1-benzoxazin-2-one derivative used as an antiviral drug.
N-Methylisatoic anhydride: Another benzoxazine derivative used in organic synthesis.
Uniqueness
2H-3,1-Benzoxazine, 1,4-dihydro-2-(2-methoxyphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in medicinal chemistry and materials science .
Properties
CAS No. |
90284-41-6 |
---|---|
Molecular Formula |
C15H15NO2 |
Molecular Weight |
241.28 g/mol |
IUPAC Name |
2-(2-methoxyphenyl)-2,4-dihydro-1H-3,1-benzoxazine |
InChI |
InChI=1S/C15H15NO2/c1-17-14-9-5-3-7-12(14)15-16-13-8-4-2-6-11(13)10-18-15/h2-9,15-16H,10H2,1H3 |
InChI Key |
YXHXYEXJGIQCME-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2NC3=CC=CC=C3CO2 |
Origin of Product |
United States |
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